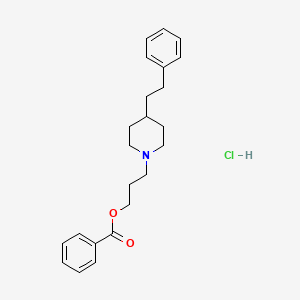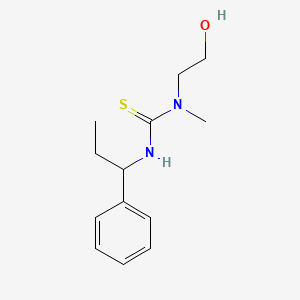![molecular formula C10H14 B14433682 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene CAS No. 76552-91-5](/img/structure/B14433682.png)
5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-methylbicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C10H14 It is also known by other names such as exo-5-vinyl-2-norbornene This compound is characterized by its unique bicyclic structure, which consists of two fused rings, and an ethenyl group attached to the second carbon of the bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as vinylacetylene. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the yield and purity of the compound. Catalysts such as aluminosilicates can be employed to facilitate the reaction and improve efficiency. The reaction conditions, including temperature and pressure, are carefully monitored to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated bicyclic compounds.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2), electrophiles
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated bicyclic compounds
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene involves its reactivity with various chemical reagents. The compound can form classical carbocations during reactions, which then undergo further transformations. The presence of the ethenyl group allows for a range of chemical modifications, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Exo-5-vinylbicyclo[2.2.1]hept-2-ene
- Endo-5-vinylbicyclo[2.2.1]hept-2-ene
- 5-Vinyl-2-norbornene
Comparison
Compared to similar compounds, 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the ethenyl group at the second carbon position. This structural feature imparts distinct reactivity and allows for specific chemical transformations that may not be possible with other related compounds. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
76552-91-5 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
5-ethenyl-2-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-8-5-9-6-10(8)4-7(9)2/h3-4,8-10H,1,5-6H2,2H3 |
Clé InChI |
AEFNUQFNTZBXOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2CC1CC2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
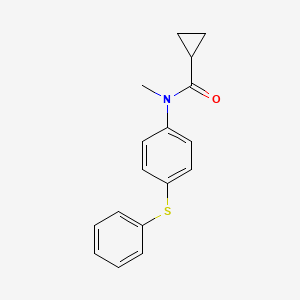
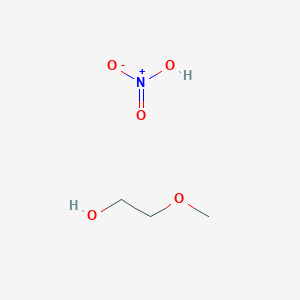
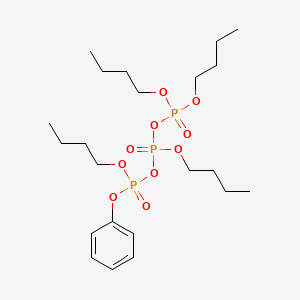
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
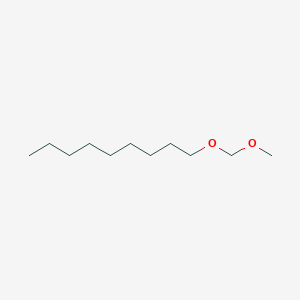
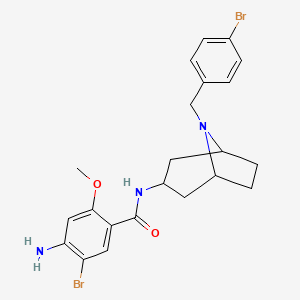


![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
